2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N,N-dimethyl-2-oxoethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSNWRJSXPCNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide typically involves the reaction of cyclopropylamine with dimethyl sulfate to form N,N-dimethylcyclopropylamine. This intermediate is then reacted with ethyl chloroformate to yield the desired sulfonamide compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
While the search results do not provide specific applications and case studies for "2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide," they do offer some related chemical information that can be contextualized.
2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a chemical compound with the molecular formula . It is also identified by its IUPAC name: 2-cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide .
Chemical Properties
- CAS Number : 2225142-22-1
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Room temperature
Sulfonamides and their Applications
Sulfonamides, the class of compounds to which 2-cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide belongs, are a group of synthetic antimicrobial drugs with a broad spectrum of pharmacological activities . They are used to treat a variety of conditions, due to their roles as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Such roles allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Other applications of sulfonamide derivatives include:
- HBV Capsid Assembly Effectors : Sulfamoylbenzamides, a type of sulfonamide derivative, have been studied for their potential as Hepatitis B virus (HBV) capsid assembly effectors .
- Hepatitis C Virus (HCV) treatment: Sulfonamide compounds can be potential inhibitors of the hepatitis C virus .
- Antimicrobial drugs: Sulfonamide drugs such as Sulfamethazine (SMZ) and Sulfadiazine (SDZ) are commonly used in veterinary medicine to treat livestock diseases, including gastrointestinal and respiratory tract infections . Sulfadiazine is also used in combination with pyrimethamine to treat toxoplasmosis in animals .
Possible Applications and Further Research
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on sulfonamide derivatives and related compounds from the provided evidence, emphasizing structural motifs, physicochemical properties, and functional group effects.
Table 1: Structural and Functional Group Comparison
Key Observations
However, the oxadiazole and piperidine groups in the latter compound add complexity, which may hinder solubility compared to the simpler bicyclic structure in Compound 8 .
Sulfonamide Functionality Sulfonamides generally exhibit moderate aqueous solubility due to their polar sulfonyl group.
Ketone vs. Heterocyclic Modifications
- The ketone group in the target compound and CAS 1705375-30-9 may participate in hydrogen bonding, influencing receptor binding. In contrast, cyclophosphamide’s oxazaphosphorine oxide ring enables alkylating activity, highlighting how heterocyclic systems diversify pharmacological mechanisms .
Molecular Weight and Complexity
- The target compound (MW ~189 g/mol) is significantly smaller than CAS 1705375-30-9 (MW 356.4 g/mol), suggesting better bioavailability and synthetic accessibility. Larger molecules like CAS 1705375-30-9 may face challenges in drug development due to higher molecular weight and structural complexity .
Research Findings from Literature
- Sulfonamide Derivatives : Sulfonamides with N,N-dimethyl groups, such as Compound 8, demonstrate improved pharmacokinetic profiles in preclinical studies due to balanced lipophilicity and solubility .
- Cyclopropyl-Containing Compounds : Cyclopropyl rings are associated with enhanced metabolic stability in antiviral and anticancer agents, as seen in CAS 1705375-30-9, though steric effects may limit binding affinity .
Biological Activity
2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a cyclopropyl group, dimethylamino group, and a sulfonamide functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide has shown effectiveness against various bacterial strains. A study demonstrated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria .
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to reduce the viability of MDA-MB-231 breast cancer cells significantly. The mechanism appears to involve the modulation of carbonic anhydrase (CA) activity, which is often upregulated in tumors .
Research Findings and Case Studies
The mechanism through which 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrases (CA IX and XII), which play crucial roles in tumor growth and metastasis.
- Antibacterial Mechanism : By targeting the folate synthesis pathway in bacteria, it disrupts their ability to proliferate.
- Anticoagulant Properties : The compound has been identified as a potent FXa inhibitor, suggesting its potential application in treating thromboembolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
